molecular formula C9H11N3O5 B15005444 4-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}butanoic acid

4-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}butanoic acid

Cat. No.: B15005444
M. Wt: 241.20 g/mol
InChI Key: YXJAAHGOKMAUFI-UHFFFAOYSA-N
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Description

4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring

Preparation Methods

The synthesis of 4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common synthetic route involves the condensation of urea with malonic acid derivatives under acidic conditions to form the pyrimidine core. . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID exerts its effects involves interactions with various molecular targets. The pyrimidine ring structure allows it to bind to specific enzymes and receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes . The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID can be compared with other similar compounds, such as:

The uniqueness of 4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

4-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]butanoic acid

InChI

InChI=1S/C9H11N3O5/c13-6-4-5(11-9(17)12-6)8(16)10-3-1-2-7(14)15/h4H,1-3H2,(H,10,16)(H,14,15)(H2,11,12,13,17)

InChI Key

YXJAAHGOKMAUFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)NCCCC(=O)O

Origin of Product

United States

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